[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
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Overview
Description
[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is a complex organic compound that belongs to the class of pyrimidine nucleosides This compound is characterized by its unique structure, which includes an acetyloxy group, a fluoro group, and an iodinated pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves multiple steps, including the protection of hydroxyl groups, fluorination, iodination, and acetylation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of deoxy derivatives.
Substitution: The fluoro and iodo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine nucleosides.
Scientific Research Applications
[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in DNA and RNA analogs, which can be used in genetic research and biotechnology.
Industry: The compound can be used in the production of pharmaceuticals and as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of [(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The molecular targets include DNA and RNA polymerases, which are essential for nucleic acid synthesis. By inhibiting these enzymes, the compound can prevent the replication of viruses and the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thymidine,5’-acetate: A similar compound with a different functional group.
2’-deoxyuridine 5’-monophosphate: Another pyrimidine nucleoside with distinct properties.
Idoxuridine: An antiviral agent with a similar mechanism of action.
Uniqueness
[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, highlighting its significance and potential in scientific research
Properties
Molecular Formula |
C13H14FIN2O7 |
---|---|
Molecular Weight |
456.16 g/mol |
IUPAC Name |
[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H14FIN2O7/c1-5(18)22-4-8-10(23-6(2)19)9(14)12(24-8)17-3-7(15)11(20)16-13(17)21/h3,8-10,12H,4H2,1-2H3,(H,16,20,21)/t8-,9+,10?,12-/m1/s1 |
InChI Key |
NKKIVBSOBGMPNP-RXHRYUJKSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=C(C(=O)NC2=O)I)F)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)I)F)OC(=O)C |
Origin of Product |
United States |
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